molecular formula C9H9ClO4 B2473762 5-Chloro-2,3-dimethoxybenzoic acid CAS No. 72517-22-7

5-Chloro-2,3-dimethoxybenzoic acid

Cat. No.: B2473762
CAS No.: 72517-22-7
M. Wt: 216.62
InChI Key: LRURKYFKJPEOMX-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

5-Chloro-2,3-dimethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 3,5-Dimethoxybenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and characterization of novel compounds derived from 5-Chloro-2,3-dimethoxybenzoic acid. The antioxidant and antibacterial activities of these compounds could be explored . Additionally, the potential applications of these compounds in various industries could be investigated .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloro-2,3-dimethoxybenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation

Molecular Mechanism

It is known that benzoic acid derivatives can form oximes in an essentially irreversible process as the adduct dehydrates . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2,3-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to introduce the chlorine atom at the 5-position. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products include 5-chloro-2,3-dimethoxybenzaldehyde or this compound.

    Reduction: Products include 5-chloro-2,3-dimethoxybenzyl alcohol or 5-chloro-2,3-dimethoxybenzaldehyde.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 3-Chloro-4,5-dimethoxybenzoic acid
  • 5-Chloro-2,3-dimethoxybenzaldehyde

Uniqueness

5-Chloro-2,3-dimethoxybenzoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2,3-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRURKYFKJPEOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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